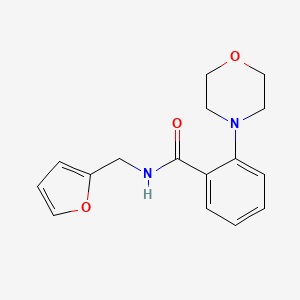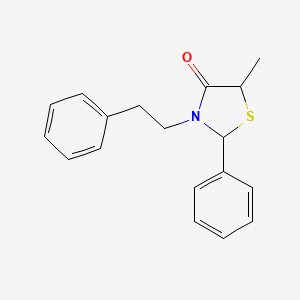
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate, also known as NSC 716970, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the histone deacetylase enzyme, which plays a crucial role in gene expression regulation.
Mécanisme D'action
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 exerts its pharmacological effects by inhibiting the activity of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The altered gene expression can result in various cellular effects, including cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have various biochemical and physiological effects, depending on the specific cell type and disease model. In cancer cells, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 induces cell cycle arrest and apoptosis, which can lead to tumor growth inhibition. In animal models of neurological disorders, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has several advantages for lab experiments, including its potency as a histone deacetylase inhibitor and its potential therapeutic applications in various diseases. However, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 also has limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970, including its potential therapeutic applications in various diseases, its safety and efficacy in humans, and its mechanism of action in different cell types. Additionally, future studies could focus on developing more potent and selective histone deacetylase inhibitors based on the structure of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970. Finally, further research could investigate the potential of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 as a tool for epigenetic research and drug discovery.
Conclusion
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 is a promising compound with potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. Its mechanism of action as a histone deacetylase inhibitor makes it a valuable tool for epigenetic research and drug discovery. While there are still limitations and unknowns regarding its safety and efficacy in humans, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 presents a promising avenue for future research and therapeutic development.
Méthodes De Synthèse
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 is synthesized through a multi-step process that involves the reaction of 2-(4-morpholinyl)benzaldehyde with furfurylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with trifluoroacetic anhydride to yield the trifluoroacetate salt form of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. As a histone deacetylase inhibitor, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has anti-inflammatory properties, which make it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(17-12-13-4-3-9-21-13)14-5-1-2-6-15(14)18-7-10-20-11-8-18/h1-6,9H,7-8,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNVAIWSXLMWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl [(2-naphthylamino)(phenyl)methyl]malonate](/img/structure/B4942799.png)
![3-[(4-acetylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B4942807.png)

![3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4942824.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)

![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B4942841.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)
![N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide](/img/structure/B4942844.png)
![1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4942852.png)
![2-methoxy-N'-{[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B4942867.png)
![5-chloro-2-[4-(dimethylamino)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4942875.png)

